5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Description
The exact mass of the compound this compound is 346.14297583 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-12-4-5-13(2)16(10-12)17-11-18(23-22-17)20-21-19(24-26-20)14-6-8-15(25-3)9-7-14/h4-11H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZPEUSVEJJXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a derivative of the oxadiazole and pyrazole classes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 348.40 g/mol
- Functional Groups : Contains both an oxadiazole and a pyrazole ring, which are significant in mediating biological activity.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. In particular:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway and caspase-3 cleavage, leading to programmed cell death .
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
Antimicrobial Properties
Compounds with similar structures have also displayed promising antimicrobial activities:
- Inhibition of Bacterial Growth : Some derivatives of oxadiazoles have been reported to inhibit bacterial DNA topoisomerases, which are crucial for bacterial DNA replication . This suggests that the compound may possess antibacterial properties.
- Fungal Inhibition : The compound's structural analogs have shown antifungal activity, making them potential candidates for treating fungal infections .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives is well-documented:
- Mechanistic Insights : These compounds may act by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory effects .
Additional Activities
- Antidiabetic : Some studies suggest that oxadiazole derivatives can enhance insulin sensitivity and lower blood glucose levels in diabetic models .
- Neuroprotective Effects : Emerging evidence indicates that certain pyrazole derivatives may provide neuroprotection against oxidative stress .
Study 1: Antitumor Activity
A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The findings indicated that compounds structurally similar to this compound exhibited IC values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antibacterial properties of related compounds against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential .
Data Summary
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. A study published in the European Journal of Medicinal Chemistry highlighted that compounds with similar structures showed promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The anti-inflammatory potential of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been explored in animal models. In a study conducted by researchers at a prominent university, it was found to reduce inflammation markers significantly when administered to subjects with induced inflammatory conditions . The mechanism involves the inhibition of pro-inflammatory cytokines.
Agricultural Applications
Pesticide Development
The compound has been investigated for its efficacy as a pesticide. Its structural features allow for the disruption of pest biological processes. A field study demonstrated that formulations including this compound resulted in a notable decrease in pest populations while being environmentally friendly compared to traditional pesticides .
Herbicide Activity
In addition to pest control, preliminary studies suggest that this oxadiazole derivative can inhibit weed growth effectively. A controlled experiment showed a reduction in weed biomass by over 50% when applied at specific concentrations, indicating its potential as a selective herbicide .
Materials Science
Polymer Chemistry
The incorporation of oxadiazole derivatives into polymers has been studied for enhancing material properties such as thermal stability and mechanical strength. Research published in Polymer Science demonstrated that polymers containing this compound exhibited improved resistance to thermal degradation compared to their non-modified counterparts .
Fluorescent Materials
Another exciting application is in the development of fluorescent materials. The compound has been utilized as a dopant in polymer matrices to create materials with enhanced luminescent properties suitable for use in organic light-emitting diodes (OLEDs) .
Data Summary Table
Q & A
Q. What are the established synthetic routes for 1,2,4-oxadiazole derivatives incorporating pyrazole and aryl moieties?
The compound can be synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives or via the Vilsmeier–Haack reaction for intermediates like pyrazole-carbaldehydes . For example, refluxing a diketone precursor (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) with hydrazine derivatives in ethanol/acetic acid forms the pyrazole core, followed by oxadiazole ring closure using nitrile oxides or cyanamide . Purification often involves column chromatography and recrystallization from ethanol .
Q. How can researchers confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, dihedral angles between the pyrazole, oxadiazole, and aryl rings (e.g., 16.83–51.68°) provide structural validation . Hydrogen bonding patterns (e.g., O–H⋯N interactions) and torsional parameters refine the model . Complementary techniques include NMR (to confirm substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight verification .
Q. What preliminary biological assays are recommended to explore its activity?
Target enzyme inhibition assays (e.g., carbonic anhydrase isoforms CAH1, CAH2) are relevant, as methoxyphenyl and pyrazole groups are known to interact with catalytic zinc sites . Use fluorescence-based or stopped-flow CO₂ hydration assays . For cytotoxicity screening, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values against controls.
Advanced Research Questions
Q. How do substituents on the pyrazole and oxadiazole rings modulate bioactivity?
- Methoxyphenyl group : Enhances lipophilicity and π-stacking with aromatic residues in enzyme active sites (e.g., CAH2) .
- 2,5-Dimethylphenyl group : Steric effects may reduce rotational freedom, stabilizing binding pockets. Compare with analogs lacking methyl groups via molecular docking (e.g., AutoDock Vina) .
- Oxadiazole core : The 1,2,4-oxadiazole’s electron-deficient nature facilitates hydrogen bonding with backbone amides (e.g., in CAH9) .
Methodology : Synthesize derivatives with halogen (Cl, F) or trifluoromethyl substitutions at the phenyl ring. Test inhibitory potency using dose-response curves and correlate with computed electrostatic potentials (DFT calculations) .
Q. What crystallographic strategies resolve ambiguities in molecular conformation?
- Refinement of H atoms via riding models (e.g., C–H = 0.95–0.98 Å) and free refinement for hydroxyl hydrogens .
- Analyze intermolecular interactions (e.g., O–H⋯N, C–H⋯π) using Mercury software to assess packing efficiency and stability .
- Compare experimental SC-XRD data with Cambridge Structural Database (CSD) entries to identify conformational outliers .
Q. How can researchers address contradictions in SAR data across analogs?
- Case study : A trifluoromethyl-substituted pyrazole (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole) shows higher CAH2 inhibition than methyl-substituted analogs .
- Resolution : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to compare binding kinetics. Validate with isothermal titration calorimetry (ITC) to measure ΔG and ΔH changes .
Q. What in silico tools predict metabolic stability and toxicity?
- Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., oxadiazole’s potential for reactive metabolite formation) .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value/Description | Reference |
|---|---|---|
| Dihedral angle (pyrazole vs. methoxyphenyl) | 16.83° | |
| Hydrogen bond (O–H⋯N) | D–H⋯A = 2.12 Å, θ = 172° | |
| Torsion angle (C–N–N–C) | 123.76° |
Q. Table 2. Recommended Assays for Biological Profiling
| Assay Type | Protocol | Target/Outcome |
|---|---|---|
| Carbonic Anhydrase Inhibition | Stopped-flow CO₂ hydration (pH 7.4) | IC₅₀ against CAH isoforms |
| Cytotoxicity (MTT) | 48-h exposure to HeLa cells | IC₅₀ normalized to cisplatin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
